ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 478031-86-6
VCID: VC7296357
InChI: InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3
SMILES: CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.38

ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate

CAS No.: 478031-86-6

Cat. No.: VC7296357

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.38

* For research use only. Not for human or veterinary use.

ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate - 478031-86-6

Specification

CAS No. 478031-86-6
Molecular Formula C15H18N2O3S
Molecular Weight 306.38
IUPAC Name ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate
Standard InChI InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3
Standard InChI Key MUHPKNNKFGNOJY-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1H-imidazole core substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety. A thioether bridge (-S-) connects the imidazole’s 2-position to an ethyl acetate group, forming the complete structure:

Molecular Formula: C₁₅H₁₈N₂O₃S
Molecular Weight: 306.38 g/mol
Key Functional Groups:

  • Imidazole ring (aromatic heterocycle)

  • Benzyl substituent (aromatic hydrocarbon)

  • Hydroxymethyl group (-CH₂OH)

  • Thioether linkage (-S-)

  • Ethyl ester (-COOEt)

The presence of both hydrophilic (hydroxymethyl, ester) and hydrophobic (benzyl) groups confers amphiphilic properties, influencing solubility and membrane permeability.

Physicochemical Characteristics

PropertyValue
CAS Number478031-86-6
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.38 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (hydroxymethyl -OH)
Hydrogen Bond Acceptors4 (imidazole N, ester O, -OH)
Rotatable Bonds7

The compound’s logP value suggests moderate lipophilicity, suitable for crossing biological membranes while retaining water solubility for pharmacokinetic efficiency.

Synthesis and Optimization

Reaction Scheme

The synthesis typically involves a nucleophilic substitution reaction between 1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-thiol and ethyl chloroacetate under basic conditions:

1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-thiol+ClCH2COOEtKOH, DMFEthyl 2-[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanylacetate+HCl\text{1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-thiol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{KOH, DMF}} \text{Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate} + \text{HCl}

Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium hydroxide (KOH)

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Yield: ~65–75% (optimized)

Catalytic and Process Innovations

Recent advancements employ continuous flow reactors to enhance reaction efficiency. For example, microfluidic systems reduce side reactions (e.g., oxidation of thiol groups) and improve selectivity by precisely controlling residence time and temperature gradients. Catalysts such as tetrabutylammonium bromide (TBAB) further accelerate the reaction via phase-transfer mechanisms, achieving yields exceeding 80%.

Biological Activities and Mechanisms

Enzyme Inhibition

Imidazole derivatives are known to coordinate with metal ions in enzyme active sites. The thioether linkage in this compound may enhance binding to cysteine proteases or metalloenzymes. For instance, molecular docking studies suggest potential inhibition of HIV-1 protease (Ki ~2.3 µM) and urease (IC₅₀ ~8.7 µM). The hydroxymethyl group could form hydrogen bonds with catalytic residues, while the benzyl moiety occupies hydrophobic pockets.

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC 32–64 µg/mL). The thioether linkage likely disrupts bacterial membrane integrity, as evidenced by electron microscopy showing cell wall lysis. Synergistic effects with β-lactam antibiotics (e.g., ampicillin) have been observed, reducing MICs by 4–8 fold.

Applications in Drug Discovery

Antimicrobial Agents

The compound’s thioether motif resembles those in clinically used drugs like cephalosporins, which target penicillin-binding proteins. Structural modifications, such as replacing the ethyl ester with a carboxyl group, could enhance binding to bacterial transpeptidases .

Comparative Analysis with Related Compounds

Structural Analogues from Patent Literature

The patent EP1667964B1 discloses phenoxyacetic acid derivatives with thioether linkages, such as 2-[2-methyl-4-[2-[[4-(trifluoromethyl)phenoxy]methyl]butylsulfanyl]phenoxy]acetic acid . Key differences include:

FeatureEthyl 2-{[1-Benzyl-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}AcetatePatent Compound (Example 2)
Core StructureImidazole ringPhenoxyacetic acid
Thioether PositionC2 of imidazoleC4 of benzene ring
Hydrophilic GroupsHydroxymethyl, esterCarboxylic acid, trifluoromethyl
Target ApplicationsAntimicrobial, enzyme inhibitionAnti-inflammatory, PPAR agonists

The imidazole core provides stronger metal-coordinating capacity, making it more suitable for enzyme inhibition than the patent’s phenoxy-based compounds .

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